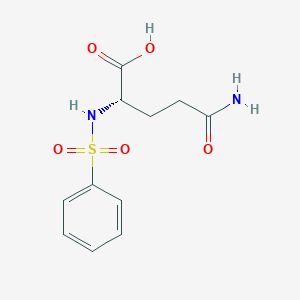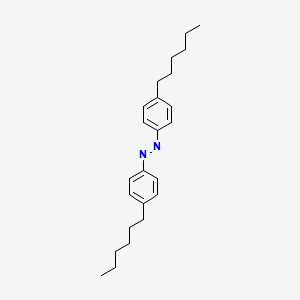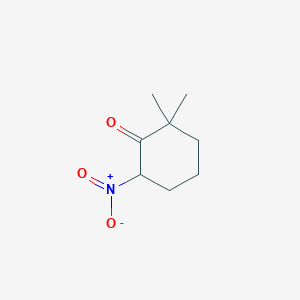![molecular formula C13H8F6O4S2 B14275107 Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- CAS No. 130875-42-2](/img/structure/B14275107.png)
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- is a complex organic compound that features a naphthalene core substituted with a bis[(trifluoromethyl)sulfonyl]methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions . This process often requires the presence of catalysts and specific reaction conditions to ensure the successful attachment of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The naphthalene core provides a stable aromatic system that can interact with other molecules through π-π interactions and other non-covalent forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, which lacks the trifluoromethyl groups.
Naphthol: A hydroxylated derivative of naphthalene.
Naphthylamine: An amine derivative of naphthalene.
Uniqueness
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- is unique due to the presence of the bis[(trifluoromethyl)sulfonyl]methyl group, which imparts distinct chemical properties such as increased electron-withdrawing ability and enhanced stability. These properties make it particularly useful in applications requiring high reactivity and stability .
Eigenschaften
CAS-Nummer |
130875-42-2 |
|---|---|
Molekularformel |
C13H8F6O4S2 |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
1-[bis(trifluoromethylsulfonyl)methyl]naphthalene |
InChI |
InChI=1S/C13H8F6O4S2/c14-12(15,16)24(20,21)11(25(22,23)13(17,18)19)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
InChI-Schlüssel |
BZQAOASUJNTSGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)
![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)

![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)

![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)

![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
